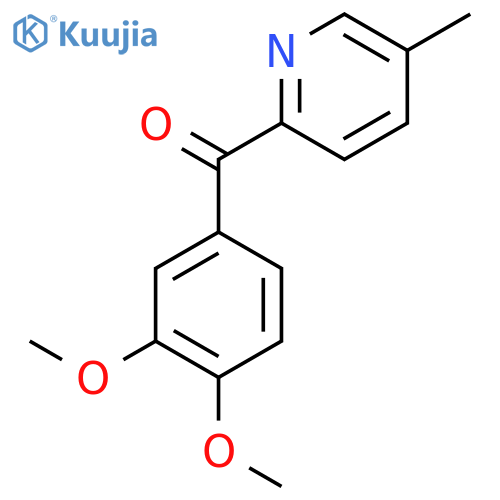

Cas no 39574-39-5 (2-(3,4-Dimethoxybenzoyl)-5-methylpyridine)

2-(3,4-Dimethoxybenzoyl)-5-methylpyridine 化学的及び物理的性質

名前と識別子

-

- 2-(3,4-Dimethoxybenzoyl)-5-methylpyridine

- (3,4-Dimethoxyphenyl)(5-methylpyridin-2-yl)methanone

-

- MDL: MFCD13152691

- インチ: 1S/C15H15NO3/c1-10-4-6-12(16-9-10)15(17)11-5-7-13(18-2)14(8-11)19-3/h4-9H,1-3H3

- InChIKey: GJAMQHUJXDIWMP-UHFFFAOYSA-N

- ほほえんだ: O(C)C1=C(C=CC(C(C2C=CC(C)=CN=2)=O)=C1)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 308

- トポロジー分子極性表面積: 48.4

2-(3,4-Dimethoxybenzoyl)-5-methylpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 202898-1g |

2-(3,4-Dimethoxybenzoyl)-5-methylpyridine |

39574-39-5 | 97% | 1g |

£554.00 | 2022-03-01 | |

| Fluorochem | 202898-2g |

2-(3,4-Dimethoxybenzoyl)-5-methylpyridine |

39574-39-5 | 97% | 2g |

£837.00 | 2022-03-01 | |

| Fluorochem | 202898-5g |

2-(3,4-Dimethoxybenzoyl)-5-methylpyridine |

39574-39-5 | 97% | 5g |

£1702.00 | 2022-03-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652002-1g |

(3,4-Dimethoxyphenyl)(5-methylpyridin-2-yl)methanone |

39574-39-5 | 98% | 1g |

¥3857.00 | 2024-05-15 | |

| abcr | AB363015-2g |

2-(3,4-Dimethoxybenzoyl)-5-methylpyridine, 97%; . |

39574-39-5 | 97% | 2g |

€1400.00 | 2024-04-17 | |

| TRC | D091280-250mg |

2-(3,4-Dimethoxybenzoyl)-5-methylpyridine |

39574-39-5 | 250mg |

$ 440.00 | 2022-06-06 | ||

| abcr | AB363015-1 g |

2-(3,4-Dimethoxybenzoyl)-5-methylpyridine; 97% |

39574-39-5 | 1g |

€701.80 | 2022-03-02 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652002-5g |

(3,4-Dimethoxyphenyl)(5-methylpyridin-2-yl)methanone |

39574-39-5 | 98% | 5g |

¥11837.00 | 2024-05-15 | |

| Chemenu | CM519539-1g |

(3,4-Dimethoxyphenyl)(5-methylpyridin-2-yl)methanone |

39574-39-5 | 97% | 1g |

$367 | 2022-06-11 | |

| TRC | D091280-500mg |

2-(3,4-Dimethoxybenzoyl)-5-methylpyridine |

39574-39-5 | 500mg |

$ 735.00 | 2022-06-06 |

2-(3,4-Dimethoxybenzoyl)-5-methylpyridine 関連文献

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

-

Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823

-

Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860

-

4. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

-

Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790

-

Shouqin Tain,Neway Belachew,Kwadwo Asare Owusu,Xiujian Zhao RSC Adv., 2021,11, 13556-13563

-

Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

Related Articles

-

バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025

-

リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025

-

バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025

-

化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025

-

アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025

2-(3,4-Dimethoxybenzoyl)-5-methylpyridineに関する追加情報

2-(3,4-Dimethoxybenzoyl)-5-methylpyridine: A Comprehensive Overview

2-(3,4-Dimethoxybenzoyl)-5-methylpyridine, also known by its CAS number 39574-39-5, is a complex organic compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyridine ring with a substituted benzoyl group. The presence of the methyl group at the 5-position of the pyridine ring and the dimethoxy substituents on the benzoyl moiety imparts distinctive chemical properties to this molecule.

The synthesis of 2-(3,4-Dimethoxybenzoyl)-5-methylpyridine involves a series of carefully controlled reactions. Typically, the starting material is 3,4-dimethoxybenzoic acid, which undergoes esterification to form the corresponding acid chloride. This intermediate is then reacted with 5-methylpyridine in the presence of a suitable catalyst to yield the final product. The reaction conditions, including temperature and solvent selection, are critical to ensure high yield and purity of the compound.

Recent studies have highlighted the potential of 2-(3,4-Dimethoxybenzoyl)-5-methylpyridine in drug discovery and development. Researchers have explored its role as a ligand in metalloenzyme inhibition, particularly in targeting enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. The dimethoxy substituents on the benzoyl group contribute to enhanced bioavailability and selectivity, making this compound a promising candidate for further preclinical testing.

In addition to its pharmacological applications, 2-(3,4-Dimethoxybenzoyl)-5-methylpyridine has found utility in materials science. Its ability to act as a chromophore in organic light-emitting diodes (OLEDs) has been extensively studied. The methyl group on the pyridine ring enhances the stability of the compound under thermal and electrical stress, making it suitable for use in high-performance electronic devices.

The structural versatility of CAS No. 39574-39-5 also lends itself to applications in agrochemicals. Recent research has demonstrated its potential as a herbicide with selective activity against certain weed species. The dimethoxy groups provide resistance to enzymatic degradation, ensuring prolonged efficacy in agricultural settings.

The environmental impact of 2-(3,4-Dimethoxybenzoyl)-5-methylpyridine has been a subject of recent concern. Studies indicate that while it exhibits high potency in its intended applications, it may persist in certain environmental matrices under specific conditions. Regulatory agencies are currently evaluating its safety profile to ensure compliance with international standards for chemical use.

In conclusion, 2-(3,4-Dimethoxybenzoyl)-5-methylpyridine, or CAS No. 39574-39-5, represents a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and functional groups make it an invaluable tool in drug discovery, materials science, and agriculture. As research continues to uncover new potential uses for this compound, its role in advancing technological and medical frontiers is expected to grow significantly.

39574-39-5 (2-(3,4-Dimethoxybenzoyl)-5-methylpyridine) 関連製品

- 1251365-07-7(1-2-bromo-1-(2-methylpropoxy)ethyl-3-methylbenzene)

- 2138055-02-2(1-[3-Tert-butyl-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine)

- 2138006-41-2(5-(3-fluoro-4-methylphenyl)-1,2-oxazol-3-ylmethanethiol)

- 2025178-08-7(Tert-butyl 3-[2-(propan-2-yloxy)acetyl]azetidine-1-carboxylate)

- 2219407-27-7(3-(4-methyl-1h-imidazol-2-yl)propanoic acid hydrochloride)

- 2229535-95-7(tert-butyl N-4-(1-bromopropan-2-yl)-3-chlorophenylcarbamate)

- 2344685-64-7(6-Isoquinolinecarboxylic acid, decahydro-, hydrochloride (1:1))

- 1540924-47-7(2-(Difluoromethyl)benzo[d]oxazole-5-carboxylic acid)

- 1795489-90-5(5-chloro-2-methoxy-N-{[2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}benzamide)

- 1820603-98-2(tert-Butyl 4-((4-bromothiophen-2-yl)methyl)piperazine-1-carboxylate)